

(+)-Piresil-4-O-beta-D-glucopyranoside literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (+)-Piresil-4-O-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Piresil-4-O-beta-D-glucopyranoside, also known by its synonym Pinoresinol 4-O-beta-D-glucopyranoside, is a lignan glycoside naturally occurring in various plants, including the fruits of Forsythia suspensa and prunes (Prunus domestica).[1] This molecule has garnered scientific interest due to its diverse pharmacological activities, suggesting its potential as a lead compound in drug discovery and development. This technical guide provides a comprehensive review of the existing scientific literature on (+)-Piresil-4-O-beta-D-glucopyranoside, focusing on its biological effects, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C26H32O11	Adooq Bioscience
Molecular Weight	520.54 g/mol	Adooq Bioscience
CAS Number	69251-96-3	Adooq Bioscience
Synonyms	Pinoresinol 4-O-beta-D- glucopyranoside	Adooq Bioscience
Natural Sources	Forsythia suspensa, Prunus domestica	[1]

Biological Activities and Quantitative Data

(+)-Piresil-4-O-beta-D-glucopyranoside exhibits a range of biological activities, including anti-hyperglycemic, hepatoprotective, antioxidant, and estrogenic effects. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 3.1: In Vitro Enzyme Inhibition and Antioxidant

Activity

Activity				
Assay	Target	IC₅₀ Value (μg/mL)	Source	
α-Glucosidase Inhibition	α-Glucosidase	48.13	[1][2]	
α-Amylase Inhibition	α-Amylase	153.31	Youssef FS, et al. (2020)	
Antioxidant (ABTS Assay)	ABTS Radical	34.5	[1]	
Antioxidant (DPPH Assay)	DPPH Radical	44.2	[1]	

ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), DPPH: 2,2-diphenyl-1-picrylhydrazyl

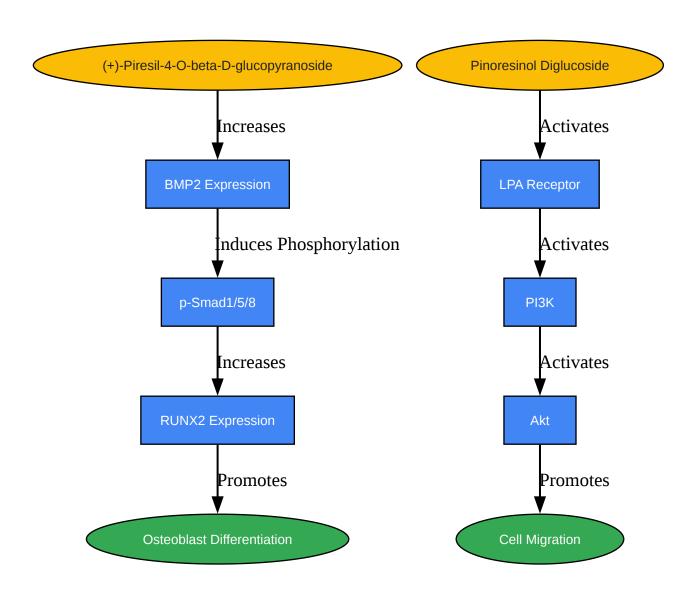
Table 3.2: In Vivo Efficacy in a Mouse Model of

Hyperglycemia

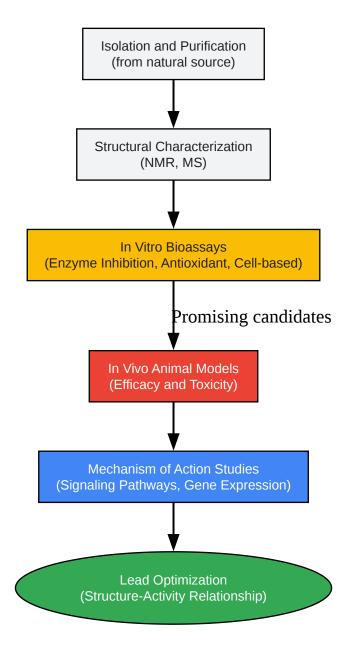
Parameter Parameter	Treatment Group	Outcome	Source
Serum Glucose	Streptozotocin- induced diabetic mice treated with 50 mg/kg p.o. (+)-Piresil-4-O- beta-D- glucopyranoside	37.83% reduction in serum glucose levels.	[2]
Serum Insulin	Streptozotocin- induced diabetic mice treated with 50 mg/kg p.o. (+)-Piresil-4-O- beta-D- glucopyranoside	25.37% increase in insulin levels.	[2]

Table 3.3: In Vivo Efficacy in a Mouse Model of Hepatotoxicity

Parameter	Treatment Group	Outcome	Source
Aspartate Aminotransferase (AST)	CCl ₄ -induced hepatotoxicity mice treated with 50 mg/kg p.o. (+)-Piresil-4-O- beta-D- glucopyranoside	33.94% decline in AST levels.	[1]
Alanine Aminotransferase (ALT)	CCl ₄ -induced hepatotoxicity mice treated with 50 mg/kg p.o. (+)-Piresil-4-O- beta-D- glucopyranoside	3.01% decline in ALT levels.	[1]
Lipid Peroxidation (LPO)	CCl4-induced hepatotoxicity mice treated with 50 mg/kg p.o. (+)-Piresil-4-O- beta-D- glucopyranoside	49.96% decline in LPO levels.	[1]
Catalase (CAT)	CCl ₄ -induced hepatotoxicity mice treated with 50 mg/kg p.o. (+)-Piresil-4-O- beta-D- glucopyranoside	130% enhancement in CAT levels.	[1]
Superoxide Dismutase (SOD)	CCl ₄ -induced hepatotoxicity mice treated with 50 mg/kg p.o. (+)-Piresil-4-O- beta-D- glucopyranoside	90.45% enhancement in SOD levels.	[1]
Total Antioxidant Status (TAS)	CCl ₄ -induced hepatotoxicity mice treated with 50 mg/kg	61.39% enhancement in TAS levels.	[1]


p.o. (+)-Piresil-4-Obeta-Dglucopyranoside

Mechanisms of Action and Signaling Pathways Estrogenic Activity


(+)-Piresil-4-O-beta-D-glucopyranoside has been shown to possess estrogenic properties. It activates estrogen receptor (ER)-dependent transcription of both transfected and endogenous target genes in HeLa and MCF-7 cells.[1] This activity is concentration-dependent and leads to the induction of pS2 mRNA expression in MCF-7 cells, a known estrogen-responsive gene.[1]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. medchemexpress.com [medchemexpress.com]

- 2. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(+)-Piresil-4-O-beta-D-glucopyranoside literature review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164236#piresil-4-o-beta-d-glucopyranosideliterature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com